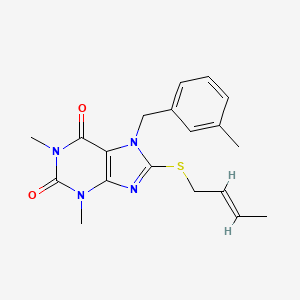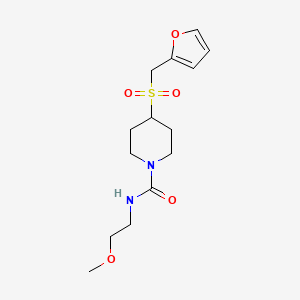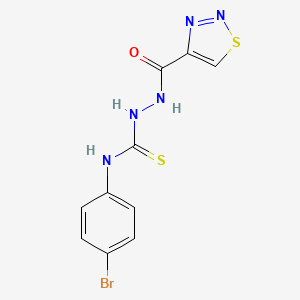
(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This compound has been synthesized as part of a study where 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Chemical Reactions Analysis
In the context of BRD4 inhibition, compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .Applications De Recherche Scientifique
Kinase Inhibition
The compound is part of a broader class of molecules that include pyrazolo[3,4-b]pyridine, a scaffold known for its versatility in kinase inhibition. Kinase inhibitors are crucial in therapeutic strategies for treating various diseases, including cancer. The pyrazolo[3,4-b]pyridine core, similar to the structural motifs in “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, is effective in forming multiple binding modes with kinase enzymes, offering a route to potent and selective inhibitors (Wenglowsky, 2013).
Heterocyclic Chemistry
Heterocyclic N-oxide molecules, including pyrazine derivatives, are fundamental in organic chemistry and drug development. These molecules are utilized for their diverse functionalities in synthesizing complex metal complexes, catalysts, and pharmaceuticals, showing significant biological activities such as anticancer, antibacterial, and anti-inflammatory properties. The structural complexity and reactivity of such compounds, akin to “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, underscore their importance in medicinal chemistry and organic synthesis (Li et al., 2019).
Antioxidant and Mitochondrial Protection
Research on oxidized metabolites of compounds like oltipraz, which shares functional similarities with “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone”, suggests potential antioxidant and mitochondrial protective effects. These effects are mediated through the activation of cellular pathways like the AMP-activated protein kinase pathway, essential for cell survival and mitochondrial integrity (Choi et al., 2010).
Analytical Chemistry
The compound's structural features enable it to be a candidate for analytical studies, particularly in spectrophotometry, where its distinct chemical properties could aid in the development of new methods for simultaneous estimation of complex pharmaceutical mixtures. This application is critical in ensuring the quality and efficacy of pharmaceutical products (Jain et al., 2012).
Drug Metabolism
Understanding the metabolism of complex molecules is vital in drug development and toxicology. Compounds with similar structural complexity to “(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” undergo extensive metabolic transformations, influencing their pharmacokinetics and pharmacodynamics. These insights are crucial for predicting drug interactions and optimizing therapeutic regimens (Khojasteh et al., 2011).
Mécanisme D'action
The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC 50 value of 4.289 ± 1.807 μM . DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIOTONYALQTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)

![3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-](/img/structure/B2808472.png)
![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)



![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)

